molecular formula C23H20N2O3S3 B2434921 3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide CAS No. 1105228-66-7

3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

Cat. No. B2434921
CAS RN: 1105228-66-7
M. Wt: 468.6
InChI Key: LSNWZFNIGBJLKI-UHFFFAOYSA-N
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Description

Thiophene and its derivatives are a significant class of heterocyclic compounds which exhibit interesting applications in the field of medicinal chemistry . They are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are utilized in industrial chemistry and material science as corrosion inhibitors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Mechanism of Action

Thiophene derivatives are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S3/c1-25(18-11-6-3-7-12-18)31(27,28)22-20(17-9-4-2-5-10-17)16-30-21(22)23(26)24-15-19-13-8-14-29-19/h2-14,16H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNWZFNIGBJLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

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